



# (R)-Funapide: A Technical Review for Pain Research

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(R)-Funapide, also known as (R)-TV-45070, is the R-enantiomer of Funapide, a potent voltage-gated sodium channel (VGSC) inhibitor. Funapide, the racemic mixture, was developed for a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia, due to its inhibitory action on Nav1.7 and Nav1.8 channels.[1][2] Despite reaching Phase II clinical trials, the development of Funapide was discontinued in 2022.[1][3] This technical guide provides a comprehensive review of the available literature on Funapide, with a specific focus on the (R)-enantiomer where information is available, to serve as a resource for pain research professionals. It is important to note that while (R)-Funapide is consistently referred to as the less active enantiomer, specific quantitative data for this isomer is scarce in publicly available literature.[4]

#### **Mechanism of Action**

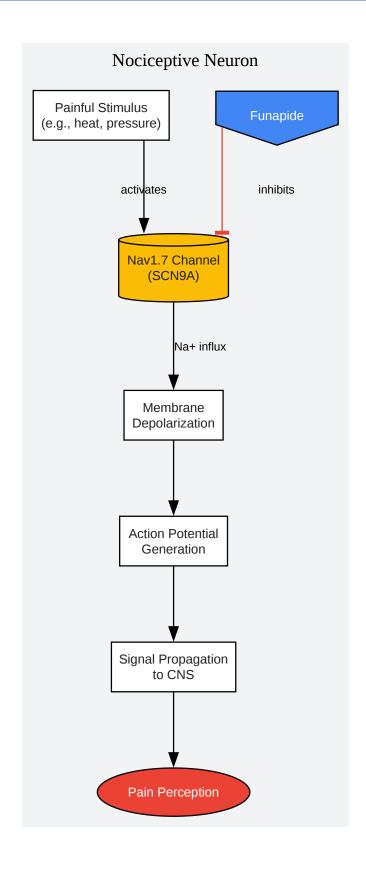
Funapide is a state-dependent blocker of voltage-gated sodium channels, with notable activity against Nav1.7 and Nav1.8, which are key mediators in pain signaling pathways.[3][5] The SCN9A gene encodes the Nav1.7 sodium channel, which is crucial for the transmission of pain signals in the peripheral nervous system.[6] Gain-of-function mutations in this gene can lead to inherited pain disorders like erythromelalgia, highlighting the therapeutic potential of Nav1.7 inhibitors.[6] By blocking these channels, Funapide reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals.



# **Signaling Pathway**

The following diagram illustrates the role of Nav1.7 in nociceptive signaling and the inhibitory action of Funapide.





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Caption: Role of Nav1.7 in pain signaling and its inhibition by Funapide.



### **Quantitative Data**

Specific quantitative data for **(R)-Funapide** is not readily available in the published literature. The available data pertains to the racemic mixture, Funapide (TV-45070/XEN402).

Compound	Target	Assay	IC50 (nM)	Reference
Funapide (racemate)	Nav1.2	Electrophysiolog y	601	[7]
Funapide (racemate)	Nav1.5	Electrophysiolog y	84	[7][8]
Funapide (racemate)	Nav1.6	Electrophysiolog y	173	[7]
Funapide (racemate)	Nav1.7	Electrophysiolog y	54	[7][8]

## **Experimental Protocols**

Detailed experimental protocols for studies involving Funapide are not fully described in the available literature. However, key clinical trials provide some insight into the methodologies used.

### **Clinical Trial in Postherpetic Neuralgia (NCT02365636)**

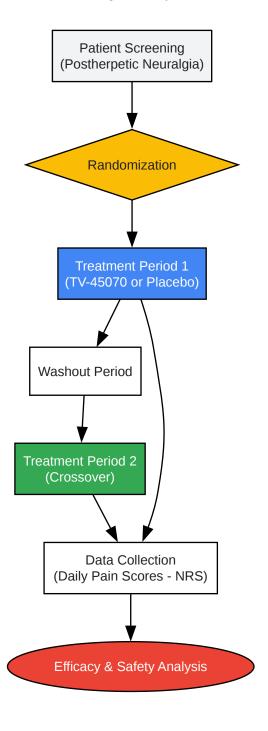
This Phase II, randomized, double-blind, placebo-controlled, crossover study evaluated the efficacy and safety of topically applied Funapide (TV-45070) ointment in patients with postherpetic neuralgia.[9][10]

- Objective: To assess the analgesic effect of TV-45070 compared to placebo.
- Methodology:
  - Participants: Patients with a diagnosis of postherpetic neuralgia.
  - Intervention: Topical application of TV-45070 ointment (4% and 8% w/w) or placebo.



- Primary Endpoint: Change from baseline in the weekly average of daily pain scores,
  measured using a Numeric Rating Scale (NRS).[9]
- Outcome: The trial did not meet its primary endpoint; however, a greater proportion of patients treated with TV-45070 experienced a ≥50% reduction in pain scores compared to placebo (26.8% vs. 10.7%).[9]

The following workflow diagram outlines the general process of this clinical trial.





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